![molecular formula C12H17N5O2 B2679366 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide CAS No. 919854-73-2](/img/structure/B2679366.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide” is a compound with the molecular formula C20H19ClN6O3 . It is a pyrazolopyrimidine, which is a fused nitrogen-containing heterocyclic ring system . This compound is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis involves the linkage of pyrazolo[3,4-d]pyrimidine with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to a pyrimidine ring . The compound also contains a propionamide group attached to the pyrazolo[3,4-d]pyrimidine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 426.9 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound also has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 426.1207162 g/mol . The topological polar surface area of the compound is 106 Ų .Applications De Recherche Scientifique
Adenosine Receptor Affinity and Antagonistic Activity
Research on pyrazolo[3,4-d]pyrimidines, including compounds structurally related to N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide, highlights their significance in modulating adenosine receptors. One study detailed the synthesis and structural elucidation of a mono-α-carbamoylethylthio analogue, demonstrating antagonist activity significantly greater than theophylline at the A1 adenosine receptor, pointing towards potential applications in treating conditions related to adenosine receptor dysregulation (Quinn, Scammells, & Tucker, 1991).
Anticancer and Anti-Inflammatory Properties
A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives investigated their anticancer and anti-5-lipoxygenase agents, indicating the compound's potential in cancer therapy and inflammation management. The structure-activity relationship was explored, suggesting that specific structural features contribute to their biological activities (Rahmouni et al., 2016).
Insecticidal and Antibacterial Potential
Pyrazolo[3,4-d]pyrimidines have also been evaluated for their insecticidal and antibacterial properties. The synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation against Pseudococcidae insects and selected microorganisms show the compound's applicability in developing new insecticides and antibacterial agents, broadening its research applications beyond pharmacology into agricultural and microbial research (Deohate & Palaspagar, 2020).
Synthesis Methods and Chemical Properties
Further research into the synthesis methods and chemical properties of pyrazolo[3,4-d]pyrimidines, including the subject compound, provides foundational knowledge for the development of new compounds with potential applications in various scientific domains. Studies highlight the efficient synthesis routes and explore the structural determinants for the biological activity of these compounds, offering insights into their versatility and potential in scientific research (Zhang et al., 2022).
Propriétés
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-5-9(18)15-16-7-13-10-8(11(16)19)6-14-17(10)12(2,3)4/h6-7H,5H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLCIZPROJSXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

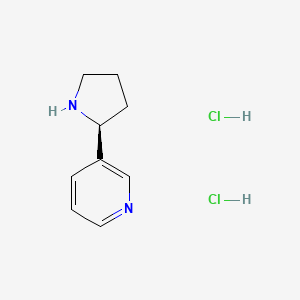
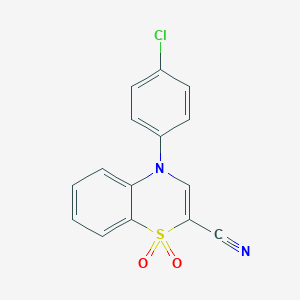
![3-(4-fluoro-3-nitrophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2679285.png)
![7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol](/img/structure/B2679286.png)

![3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2679289.png)
![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2679294.png)
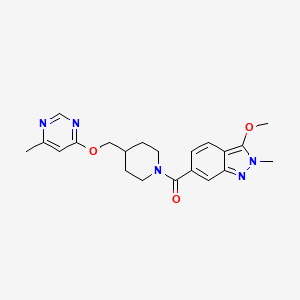
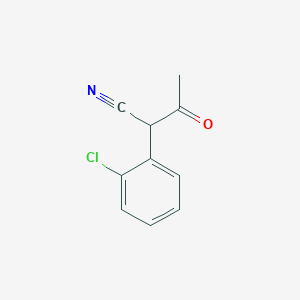
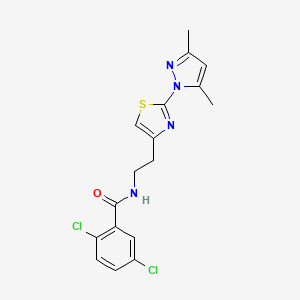
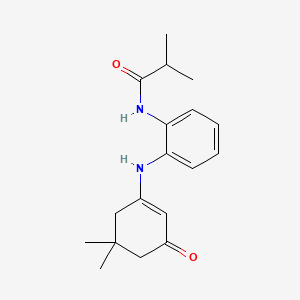
![3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2679301.png)
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2679302.png)
![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B2679304.png)